molecular formula C29H31N3S B15157116 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea

1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea

Cat. No.: B15157116
M. Wt: 453.6 g/mol
InChI Key: FXSOKGPCLADBQO-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea is a complex organic compound that features a thiourea functional group This compound is notable for its unique structure, which includes a dimethylamino group, diphenylethyl moiety, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(naphthalen-1-yl)ethylamine with 1,2-diphenylethanone to form an intermediate, which is then reacted with dimethylamine and thiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its structural features allow it to interact with various cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea is unique due to its combination of structural elements, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from similar compounds.

Properties

Molecular Formula

C29H31N3S

Molecular Weight

453.6 g/mol

IUPAC Name

1-[2-(dimethylamino)-1,2-diphenylethyl]-3-(1-naphthalen-1-ylethyl)thiourea

InChI

InChI=1S/C29H31N3S/c1-21(25-20-12-18-22-13-10-11-19-26(22)25)30-29(33)31-27(23-14-6-4-7-15-23)28(32(2)3)24-16-8-5-9-17-24/h4-21,27-28H,1-3H3,(H2,30,31,33)

InChI Key

FXSOKGPCLADBQO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N(C)C

Origin of Product

United States

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